molecular formula C11H19NO7 B040470 N-Addna CAS No. 117193-44-9

N-Addna

Cat. No.: B040470
CAS No.: 117193-44-9
M. Wt: 277.27 g/mol
InChI Key: UZIODHZUDUOUPF-GCLMCXFESA-N
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Description

Bucumolol is a pharmacological agent classified as a beta-adrenergic antagonist. It is primarily used in the treatment of cardiovascular conditions such as hypertension and arrhythmias. The compound’s chemical formula is C₁₇H₂₃NO₄, and it has a molar mass of 305.374 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bucumolol is synthesized through a multi-step process involving the reaction of 8-hydroxy-5-methylchromen-2-one with 3-(tert-butylamino)-2-hydroxypropyl chloride. The reaction typically occurs in the presence of a base such as potassium carbonate, under reflux conditions .

Industrial Production Methods: Industrial production of Bucumolol follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bucumolol has garnered significant attention in scientific research due to its unique properties and potential therapeutic applications. It is primarily used in the study of cardiovascular diseases, particularly in the management of hypertension and arrhythmias. The compound’s selective inhibition of beta-1 adrenergic receptors makes it a valuable tool in cardiovascular research .

In addition to its cardiovascular applications, Bucumolol is also being explored for its potential use in other medical conditions, including anxiety and migraine prophylaxis. Its ability to modulate adrenergic signaling pathways has opened new avenues for research in neuropharmacology .

Mechanism of Action

Bucumolol exerts its effects by antagonizing beta-adrenergic receptors, specifically beta-1 and beta-2 receptors. Beta-1 receptors are predominantly found in the heart, and their blockade leads to a reduction in heart rate and myocardial contractility. This, in turn, lowers cardiac output and helps in the management of hypertension. Beta-2 receptors, found in the lungs and vascular smooth muscle, when blocked, cause vasodilation and bronchodilation. Bucumolol demonstrates a degree of selectivity towards beta-1 receptors, which translates to fewer respiratory side effects compared to non-selective beta-blockers .

Comparison with Similar Compounds

Uniqueness: Bucumolol’s unique feature lies in its selective inhibition of beta-1 receptors, which results in a favorable hemodynamic profile and reduced peripheral vascular resistance. This selectivity makes it a preferred choice for patients with respiratory conditions who require beta-blocker therapy .

Biological Activity

N-Addna, a derivative of rhodanine, has gained attention in recent years for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique rhodanine core, which is known for its reactivity and ability to form various derivatives. The structural modifications at the N-position significantly influence its biological activity. The following table summarizes the key structural features of this compound:

Feature Description
Core Structure Rhodanine
Functional Groups Amino, Alkyl or Aryl substituents
Molecular Weight Varies based on substituents
Solubility Soluble in organic solvents

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. The mechanism of action appears to involve the inhibition of specific enzymes related to tumor growth. For instance, a study evaluated the binding affinity of this compound derivatives to the epidermal growth factor receptor (EGFR), revealing significant inhibitory effects on cancer cell proliferation.

  • Case Study 1 : A comparative analysis of this compound with Erlotinib (a known EGFR inhibitor) showed that certain derivatives of this compound had comparable binding scores, suggesting potential as therapeutic agents in cancer treatment .

Antimicrobial Properties

In addition to its anticancer activity, this compound has been investigated for its antimicrobial effects. The compound has demonstrated effectiveness against various bacterial strains, indicating its potential use as an antibiotic agent.

  • Case Study 2 : A study tested this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells.

  • Enzyme Inhibition : this compound derivatives inhibit enzymes involved in cell proliferation and survival pathways.
  • Reactive Oxygen Species (ROS) Modulation : The compound may induce oxidative stress in bacterial cells, leading to cell death.
  • Cell Cycle Arrest : Studies suggest that this compound can cause cell cycle arrest in cancer cells, preventing their division and growth.

Research Findings and Data Tables

The following table summarizes key findings from recent studies on the biological activity of this compound:

Study Activity Tested Findings
Study 1 AnticancerComparable binding affinity to EGFR
Study 2 AntimicrobialSignificant activity against E. coli
Study 3 AnticonvulsantHigh biological activity in animal models

Properties

IUPAC Name

(2S,5S,6R)-5-acetamido-6-(2,3-dihydroxypropyl)-2-hydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO7/c1-6(14)12-8-2-3-11(18,10(16)17)19-9(8)4-7(15)5-13/h7-9,13,15,18H,2-5H2,1H3,(H,12,14)(H,16,17)/t7?,8-,9+,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIODHZUDUOUPF-GCLMCXFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(OC1CC(CO)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CC[C@](O[C@@H]1CC(CO)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10922320
Record name 3,4,5,7-Tetradeoxy-5-[(1-hydroxyethylidene)amino]non-2-ulopyranosonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10922320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117193-44-9
Record name N-Acetyl-4,7-dideoxyneuraminic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117193449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5,7-Tetradeoxy-5-[(1-hydroxyethylidene)amino]non-2-ulopyranosonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10922320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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